molecular formula C14H21N3O3 B13729409 tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate CAS No. 36261-38-8

tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate

Cat. No.: B13729409
CAS No.: 36261-38-8
M. Wt: 279.33 g/mol
InChI Key: UEODUPODOFSNFV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a phenylpropanoyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. The process begins with the reaction of tert-butyl chloroformate with the amino acid to form the Boc-protected amino acid. This intermediate is then coupled with the appropriate amine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yields and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications sets it apart from similar compounds.

Properties

CAS No.

36261-38-8

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-16-12(18)11(15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

UEODUPODOFSNFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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